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molecular formula C14H14O B7485189 2-Methoxy-2'-methyl-1,1'-biphenyl

2-Methoxy-2'-methyl-1,1'-biphenyl

Cat. No. B7485189
M. Wt: 198.26 g/mol
InChI Key: YDOGLCXULALGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211820B2

Procedure details

A THF solution of ethylmagnesium bromide (0.324 mL, 1.08 M, 0.35 mmol) was added to FeF3.3H2O (8.34 mg, 0.05 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (63.8 mg, 0.15 mmol) and triphenylphosphine (13.1 mg, 0.05 mmol) at 0° C. under argon atmosphere. The following process was also performed under argon atmosphere. After stirring for six hours at room temperature, 1-chloro-2-methoxybenzene (142.6 mg, 1.0 mmol) and a THF solution of o-tolylmagnesium bromide (1.88 mL, 0.80 M, 1.5 mmol) was added to the mixture. The mixture was reacted at 60° C. for 24 hours, and then at 80° C. for 12 hours. After cooled to the ambient temperature, 2.0 mL of saturated sodium potassium tartrate aqueous solution was added to the reaction mixture. The water layer was extracted five times using Et2O. The total organic extract was filtrated by Florisil pad (100-200 mesh, Nacalai Tesque, Inc.). After removing the solvent under reduced pressure, the crude product was dissolved in CH2Cl2 (1.0 mL). Then, m-chloroperbenzoic acid (MCPBA) (0.06 mmol) was added at room temperature, and the reaction mixture was stirred for 30 minutes. After removing the solvent under reduced pressure, the crude product was purified by silica gel chromatography (toluene=15, 30, 50% in hexane), thereby obtaining the above compound, which was a white solid (0.188 g, yield=95%, purity=>99% (GC analysis)).
Quantity
0.324 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeF3.3H2O
Quantity
8.34 mg
Type
reactant
Reaction Step One
Quantity
63.8 mg
Type
reactant
Reaction Step One
Quantity
13.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
142.6 mg
Type
reactant
Reaction Step Two
Name
o-tolylmagnesium bromide
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0.06 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[Cl-].[CH:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11](C(C)C)[C:10]=1[NH+]1CCN(C2C(C(C)C)=CC=CC=2C(C)C)C1)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[C:55]1[CH:60]=[CH:59][CH:58]=[CH:57][C:56]=1[O:61][CH3:62].C1(C)C=CC=CC=1[Mg]Br.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+].ClC1C=CC=C(C(OO)=O)C=1>C1COCC1>[CH3:62][O:61][C:56]1[CH:57]=[CH:58][CH:59]=[CH:60][C:55]=1[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH3:6] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
0.324 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
FeF3.3H2O
Quantity
8.34 mg
Type
reactant
Smiles
Name
Quantity
63.8 mg
Type
reactant
Smiles
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[NH+]1CN(CC1)C1=C(C=CC=C1C(C)C)C(C)C
Name
Quantity
13.1 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
142.6 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Name
o-tolylmagnesium bromide
Quantity
1.88 mL
Type
reactant
Smiles
C1(=C(C=CC=C1)[Mg]Br)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Four
Name
Quantity
0.06 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for six hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 60° C. for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
at 80° C. for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted five times
EXTRACTION
Type
EXTRACTION
Details
The total organic extract
FILTRATION
Type
FILTRATION
Details
was filtrated by Florisil pad (100-200 mesh, Nacalai Tesque, Inc.)
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in CH2Cl2 (1.0 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (toluene=15, 30, 50% in hexane)
CUSTOM
Type
CUSTOM
Details
obtaining the above compound, which

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
COC1=C(C=CC=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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